2,5-Difluoro-N-(hex-5-en-2-yl)aniline
Description
2,5-Difluoro-N-(hex-5-en-2-yl)aniline is a fluorinated secondary amine derivative of aniline, characterized by two fluorine atoms at the 2- and 5-positions of the aromatic ring and a hex-5-en-2-yl substituent on the amine group.
Its fluorinated aromatic core likely enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2,5-difluoro-N-hex-5-en-2-ylaniline |
InChI |
InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-8-10(13)6-7-11(12)14/h3,6-9,15H,1,4-5H2,2H3 |
InChI Key |
NTQUNGFUOZBPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Fluorination and Alkylation
This method involves two stages:
- Fluorination of aniline precursors to introduce fluorine atoms at the 2- and 5-positions.
- N-alkylation to attach the hex-5-en-2-yl group.
Step 1: Synthesis of 2,5-Difluoroaniline
Directed fluorination of aniline derivatives using reagents like Selectfluor® or halogen-exchange reactions with KF in polar aprotic solvents (e.g., DMF) under controlled heating (80–120°C).
Step 2: Introduction of Hex-5-en-2-yl Group
- Pd-Catalyzed Coupling : Reacting 2,5-difluoroaniline with 5-hexen-2-yl halides (e.g., bromide or iodide) in the presence of Pd(TFA)₂, Xantphos, and Cs₂CO₃ in dichloromethane under blue LED irradiation.
- Nucleophilic Substitution : Using hex-5-en-2-yl methanesulfonate and a base like K₂CO₃ in acetonitrile at reflux.
Route 2: Photoinduced Difluoroalkylation
A transition-metal-free approach leveraging visible-light photocatalysis:
- Reacting aniline with ethyl difluoroiodoacetate (2b ) in DMF using Eosin Y (1 mol%) under 525 nm light for 24 hours, followed by alkylation with hex-5-en-2-yl iodide.
Optimized Reaction Conditions
*Yields based on analogous reactions for structurally similar compounds.
Critical Analysis of Methods
- Pd-Catalyzed Routes offer regioselective control but require inert conditions and costly catalysts.
- Photoinduced Methods are operationally simple and avoid transition metals but may require optimization for sterically hindered substrates.
- Challenges :
Purification and Characterization
- Purification : Column chromatography (SiO₂, eluent: petroleum ether/ethyl acetate 2:1 to 5:1).
- Characterization :
Alternative Strategies
- Reductive Amination : Condensing 2,5-difluoroaniline with hex-5-en-2-one using NaBH₃CN in methanol.
- Enzymatic Functionalization : Lipase-mediated alkylation in non-aqueous media (exploratory, limited data).
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(hex-5-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
2,5-Difluoro-N-(hex-5-en-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline, the following compounds are analyzed:
Table 1: Structural and Functional Comparison of Fluorinated Aniline Derivatives
Reactivity and Functionalization
- Electrophilic Substitution : The 2,5-difluoro pattern in the target compound deactivates the aromatic ring, directing electrophilic attacks to the 4-position. This contrasts with 2-Fluoro-4-nitroaniline , where the nitro group further deactivates the ring, limiting substitution reactivity.
- Alkene Reactivity : The hex-5-en-2-yl group offers a site for hydrogenation, epoxidation, or cycloaddition, unlike the trifluoroethyl group in 2,5-Difluoro-N-(trifluoroethyl)aniline , which is inert to such transformations.
Solubility and Stability
- Solubility: Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-fluorinated analogs like 5-Fluoro-2-methylaniline . However, the hexenyl chain may increase lipophilicity, improving solubility in organic solvents.
- Stability: Fluorinated anilines generally exhibit greater thermal stability. For example, 2-Ethynyl-4,5-Difluoroaniline is stable under acidic conditions, whereas non-fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine ) degrade rapidly.
Biological Activity
2,5-Difluoro-N-(hex-5-en-2-yl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by two fluorine atoms at the 2 and 5 positions of the aniline ring, along with a hex-5-en-2-yl substituent at the nitrogen atom, this compound exhibits significant interactions with various biological targets, including enzymes and receptors. This article delves into its biological activity, synthesis, and potential applications.
Structural Properties
The molecular formula of this compound is C_{11}H_{12}F_2N. The presence of fluorine atoms enhances the compound's electronic properties, improving its reactivity and interaction capabilities within biological systems. The hex-5-en-2-yl group contributes hydrophobic characteristics that influence solubility and biological interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and protein-ligand interactions. The following subsections detail specific areas of biological activity:
Enzyme Inhibition
The compound has been shown to act as an inhibitor for various enzymes, which can be crucial in drug development for treating diseases such as cancer and neurological disorders. The fluorine atoms enhance binding affinity through strong hydrogen bonding capabilities, making it a candidate for pharmacological applications.
Protein-Ligand Interactions
Studies suggest that this compound can effectively interact with specific proteins, acting as either an inhibitor or activator depending on the target. Its unique structure allows for modulation of various biological pathways, which is essential for developing therapeutic agents .
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with hex-5-en-2-yl bromide under basic conditions. Commonly used bases include potassium carbonate in aprotic solvents like dimethylformamide (DMF), often at elevated temperatures. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
Case Studies
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- Anticancer Activity : In vitro studies have demonstrated that structurally similar fluorinated anilines exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Neurological Applications : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
